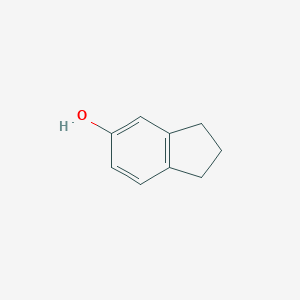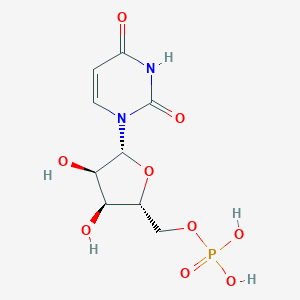
尿苷-5'-单磷酸
描述
Uridine monophosphate (UMP), also known as 5′-uridylic acid, is a nucleotide used as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. UMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase uracil .
Synthesis Analysis
UMP is the first product of the de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for the synthesis of DNA and RNA . UMP is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase .
Molecular Structure Analysis
The crystal structure of UMP series hydrates of acid or salts were determined and analyzed. All crystal hydrates were orthorhombic with a C 222 1 space group but with mere variation in the plane angle of adjacent bases and the distance between phosphate arms .
Chemical Reactions Analysis
UMP is involved in various chemical reactions. For instance, UTP is produced by the phosphorylation of UDP with ATP used as a phosphate donor . In the presence of trivalent La, Pr, Nd, Sm, Eu, and Gd ions, UMP shows coordinating properties .
Physical And Chemical Properties Analysis
UMP has a molar mass of 324.182 g·mol −1 and a melting point of 202 °C (396 °F; 475 K). It is soluble in water and methanol . The coordinating properties of UMP towards trivalent La, Pr, Nd, Sm, Eu, and Gd ions in the presence of cationic and anionic micelles have been investigated .
科学研究应用
Coordination Chemistry and Metal Ion Interaction
UMP exhibits interesting coordinating properties with certain lanthanide ions (Ln3+), such as La, Pr, Nd, Sm, Eu, and Gd, particularly in ionic micellar media . This interaction is crucial for understanding enzymatic reactions where nucleotides act as cofactors requiring metal ions. The coordination through the phosphate moiety of UMP with these ions can be studied using potentiometric pH-titration and spectroscopic methods. Such studies are significant for using lanthanides as biological probes for calcium/magnesium ions, which can illuminate the chemistry of enzymatic reactions in biological systems .
Biocatalysis and Industrial Production
UMP can be produced from orotic acid using a whole cell biocatalytic process with recombinant strains of Saccharomyces cerevisiae. This process is advantageous due to its shorter production cycle and efficient reaction system. By overexpressing certain genes like OPRTase and ODCase, the yield of UMP can be significantly increased, which is beneficial for its commercial production as a pharmaceutical intermediate and food additive .
Pharmaceutical Applications
As a precursor for all pyrimidine nucleotides, UMP is used in the synthesis of anti-cancer drugs. Its role as an essential pharmaceutical intermediate makes it a valuable compound in medical research and drug development. Additionally, UMP’s involvement in the synthesis of oligosaccharides expands its utility in the pharmaceutical industry .
Nutritional Supplements and Food Additives
UMP is incorporated into various health products and used as a food additive due to its potential benefits. It is believed to support cognitive functions and overall brain health by increasing brain cytidine diphosphate choline (CDP-choline) and acetylcholine levels, which are important for memory and learning processes .
作用机制
Target of Action
Uridine-5’-monophosphate (UMP) is a key molecule in the pyrimidine biosynthesis pathway . It is the first product of the de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for the synthesis of DNA and RNA . UMP interacts with various targets, including the enzyme orotidylate decarboxylase , uridine-cytidine kinase-like 1, and galactose-1-phosphate uridylyltransferase . These targets play crucial roles in cellular functions such as DNA and RNA biosynthesis, cell signaling, and cell membrane assembly .
Mode of Action
UMP is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow when uncatalyzed, but when adequately catalyzed, it takes place once per second . UMP also interacts with its targets, such as uridine-cytidine kinase-like 1 and galactose-1-phosphate uridylyltransferase, to carry out its native activity .
Biochemical Pathways
UMP is involved in several biochemical pathways. It is the first product of the de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for the synthesis of DNA and RNA . Pyrimidine synthesis is also implicated in other metabolic pathways. For instance, Cytidine triphosphate (CTP) acts as a shuttle for PtdCho through the cytidine diphosphate (CDP)-choline pathway . Uridine-5’-triphosphate (UTP) participates in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-glucose, UDP-galactose, and UDP-glucuronic acid .
Pharmacokinetics
It is known that ump is involved in multiple cellular processes that maintain cell growth and metabolism . It is also known that UMP degradation occurs through the action of 5’-nucleotidases and uridine phosphorylases 1 and 2, which transform UMP into uridine and uridine into uracil, respectively .
Result of Action
The action of UMP has significant molecular and cellular effects. It plays critical roles in the transfer of genetic information, cell signaling, cell membrane assembly, and as both substrates and cofactors in numerous biosynthetic pathways .
Action Environment
The action, efficacy, and stability of UMP can be influenced by various environmental factors. For instance, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced UMP . The maintenance of blood-mobilized UMP is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .
未来方向
The role of UMP in metabolic diseases, tumors, and neurodegenerative diseases is being explored . The potential of UMP metabolism as a therapeutic target in the treatment of metabolic disorders is also being investigated . Furthermore, the use of UMP in the enzymatic synthesis of modified nucleoside 5′-monophosphates is being studied .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27416-86-0 | |
| Record name | Poly(U) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20883211 | |
| Record name | 5'-Uridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 5'-Uridylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uridine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Uridine Monophosphate | |
CAS RN |
58-97-9 | |
| Record name | 5′-UMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Uridylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Uridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While UMP itself is not typically considered a direct target-interacting molecule, it serves as a crucial building block in pyrimidine biosynthesis. The enzyme Uridine-5'-monophosphate synthase is responsible for the final step in UMP synthesis []. Deficiencies in this enzyme can lead to decreased UMP levels and have detrimental effects, such as embryonic mortality in cattle []. UMP is further phosphorylated to form uridine-5'-triphosphate (UTP), which plays a crucial role in various cellular processes, including RNA synthesis and cellular signaling [].
ANone:
- Spectroscopic Data: Detailed spectroscopic characterization, including IRMPD spectroscopy, has been performed to elucidate the gas-phase conformations and energetics of deprotonated UMP []. These studies provide insights into the structural features and stability of UMP in different environments. Additionally, studies have utilized multi-temperature X-ray diffraction and charge density analysis to understand the structural features and anharmonic motion within UMP [].
A: The stability and solubility of UMP have been investigated in various alcohol-water mixed solvents, which is relevant for its crystallization processes []. Studies focusing on specific compatibility aspects and performance under diverse conditions are limited within the provided research articles. Further research is required to fully understand the material compatibility and stability of UMP in different contexts.
A: Yes, computational chemistry techniques, particularly DFT calculations, have been used to study the structure and interactions of UMP with metal ions like Pb2+ []. These studies provided insights into the tautomeric forms of UMP within the gas-phase complex and contributed to understanding its interactions with metal ions, which could be relevant in biological systems. Furthermore, computational methods like virtual screening and molecular docking have been employed to identify potential inhibitors targeting PfODCase, an enzyme essential for malarial parasite survival [].
A: Studies have explored the synthesis and characterization of various C6-substituted UMP derivatives as potential inhibitors of ODCase [, ]. These modifications aim to enhance binding affinity and selectivity for ODCase, potentially leading to the development of more potent and specific inhibitors. Research on the structure-activity relationship of these UMP derivatives is crucial for optimizing their therapeutic potential, particularly as anticancer and antimalarial agents.
A: Although research specifically addressing stability under various conditions and formulation strategies for UMP is limited within the provided research articles, one study explored the relationship between solution density and UMP concentration in alcohol-water mixtures, which is relevant for its crystallization process []. Further research is needed to develop robust formulation strategies that enhance UMP's stability, solubility, and bioavailability for various applications.
ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of UMP and its analogs. Information regarding specific SHE regulations is not discussed within these studies.
ANone: The provided research mainly focuses on understanding the biochemical pathways and enzymatic reactions related to UMP rather than its detailed PK/PD profile. Information on absorption, distribution, metabolism, excretion, and in vivo efficacy of UMP is limited in these studies.
A: Research on UMP and its related enzymes dates back several decades. Early studies identified inherited deficiencies in UMP synthase in dairy cattle, which served as a crucial model for understanding similar metabolic disorders in humans [, ]. These discoveries paved the way for investigating the genetic basis and biochemical consequences of UMP deficiency. Later research focused on characterizing the enzymes involved in UMP biosynthesis, such as ODCase, and exploring their potential as drug targets for various diseases, including cancer and malaria [, ].
A: Research on UMP and its related pathways involves a multidisciplinary approach, encompassing biochemistry, genetics, molecular biology, and pharmacology. For instance, understanding the genetic basis of UMP synthase deficiency in cattle has contributed to veterinary medicine and animal breeding practices [, ]. Furthermore, investigating the catalytic mechanisms of enzymes like ODCase and developing potent inhibitors has implications for drug discovery and development in various therapeutic areas [, ]. This cross-disciplinary approach is crucial for advancing our understanding of UMP's role in various biological processes and unlocking its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




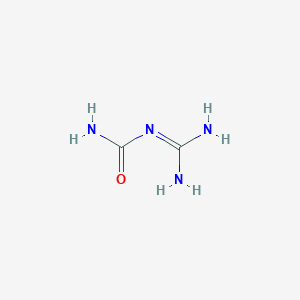
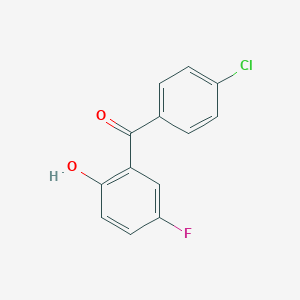
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
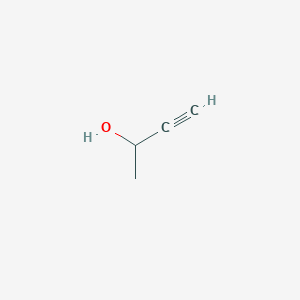







![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
